1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione
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Overview
Description
1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione is a compound widely used in organic synthesis, particularly as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is known for its stability under various reaction conditions and its ease of removal, making it a valuable tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions can vary, including ambient temperature or heating in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods: Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, HCl, oxalyl chloride in methanol.
Substitution: Aluminum chloride, trimethylsilyl iodide.
Major Products: The primary product of deprotection is the free amine, which can then undergo further functionalization .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione is extensively used in:
Chemistry: As a protecting group for amines in peptide synthesis and other organic transformations.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action for 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. Deprotection involves protonation of the carbonyl oxygen, leading to the cleavage of the tert-butyl group and subsequent decarboxylation to release the free amine .
Comparison with Similar Compounds
Carbobenzoxy (Cbz) Group: Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Methoxycarbonyl Group: Less stable compared to the Boc group due to the less substituted alkyl group.
Uniqueness: 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione is unique due to its stability under various reaction conditions and ease of removal, making it a preferred choice for protecting amine groups in complex synthetic pathways .
Properties
IUPAC Name |
tert-butyl 2,6-dioxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-4-6-10(15)9(14)5-7-11(8)16/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFERYOPSUVHNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(=O)C1CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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